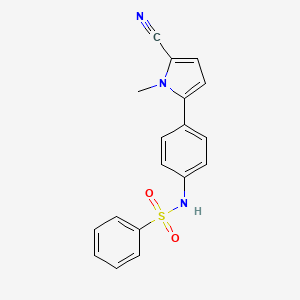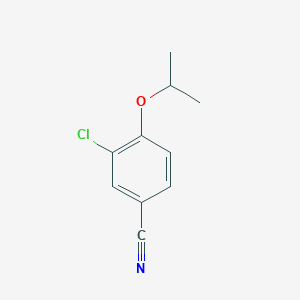
3-Chloro-4-isopropoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-isopropoxybenzonitrile is an organic compound with the chemical formula C10H10ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isopropoxybenzonitrile can be achieved through several methods:
Ammoxidation: This method involves the reaction of 3-chloro-4-isopropoxy-toluene with ammonia and oxygen in the presence of a catalyst to form the nitrile group.
Dehydration of Aldoximes: The dehydration of the aldoxime derived from 3-chloro-4-isopropoxy-benzaldehyde can also yield this compound.
Direct Cyanation: Another approach involves the direct cyanation of 3-chloro-4-isopropoxy-benzyl chloride using a cyanide source under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale ammoxidation processes due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-isopropoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 3-Chloro-4-isopropoxy-benzylamine.
Oxidation: 3-Chloro-4-isopropoxy-benzaldehyde or 3-Chloro-4-isopropoxy-benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-isopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-isopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzonitrile: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Isopropoxybenzonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its physical and chemical properties.
Uniqueness
3-Chloro-4-isopropoxybenzonitrile is unique due to the presence of both chlorine and isopropoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10ClNO |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
3-chloro-4-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3 |
InChI-Schlüssel |
LEJWXCQABFWGER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
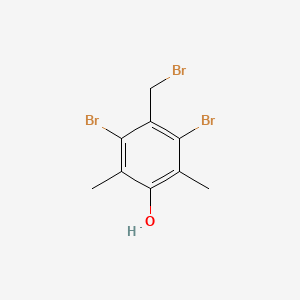
![methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)
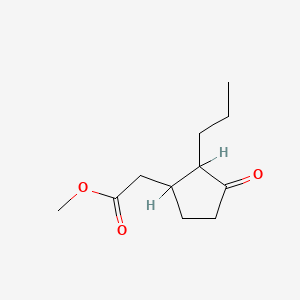
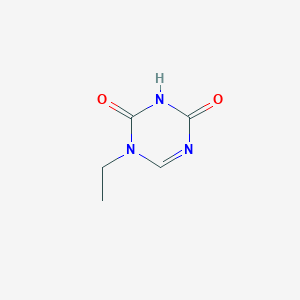
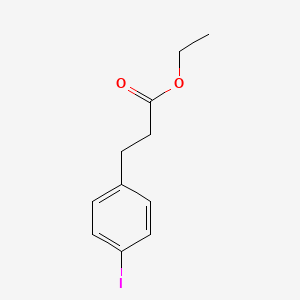
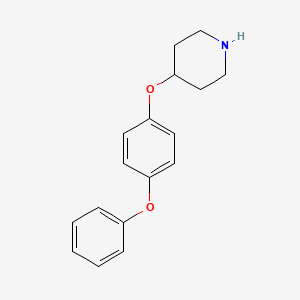

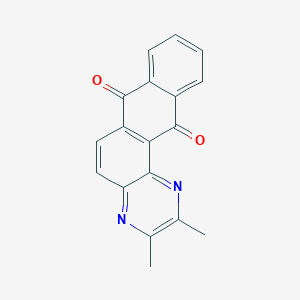
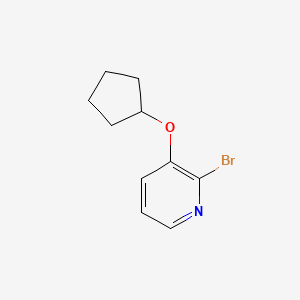
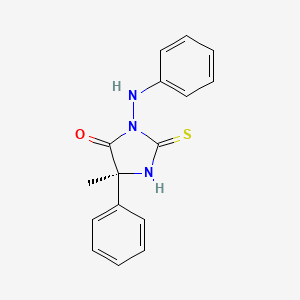

![2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B8650608.png)

